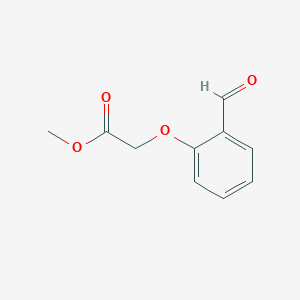
Methyl (2-formylphenoxy)acetate
Cat. No. B1587833
Key on ui cas rn:
40359-34-0
M. Wt: 194.18 g/mol
InChI Key: BRNZMMUFVVXGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05849788
Procedure details


2. Approximately 509 g of the starting compound, salicylaldehyde (1) was introduced into a 4-liter Erlenmeyer flask with powdered potassium carbonate (569 g), dimethylformamide (1,000 ml), and methyl chloroacetate (478 g) and mechanically stirred at 65° C. for about 24 hours. The stirring was stopped and the reaction mixture cooled to 25° C. The mixture was poured into cold water (0° C.) while stirring vigorously. An oil separated that suddenly solidified. Stirring was continued for 30 minutes and the solid isolated by filtration. The product was washed with water (2×1,000 ml) and pressed dry. The product can also be dried in vacuo at 25° C. A small sample (approx. 2 g) was purified by distillation. The boiling range of the pure product is 124°-128° C. at 2 mm Hg and has a melting temperature range of about 50.2°-50.6° C.
[Compound]
Name
starting compound
Quantity
509 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Cl[CH2:22][C:23]([O:25][CH3:26])=[O:24]>O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[O:9] |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
starting compound
|
|
Quantity
|
509 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
|
Name
|
|
|
Quantity
|
569 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
478 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
mechanically stirred at 65° C. for about 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture cooled to 25° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring vigorously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oil separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was washed with water (2×1,000 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pressed dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product can also be dried in vacuo at 25° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A small sample (approx. 2 g) was purified by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 124°-128° C. at 2 mm Hg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a melting temperature range of about 50.2°-50.6° C.
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=C(OCC(=O)OC)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
